Polymyxin B (Sulfate)

Description

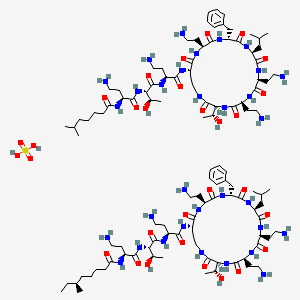

Polymyxin B sulfate is a polypeptide antibiotic derived from Bacillus polymyxa. It is composed of a cyclic heptapeptide linked to a fatty acid tail, with structural variations primarily in the fatty acid moiety (e.g., Polymyxin B1, B2, and B3 fractions) . As a last-resort antibiotic, it is clinically critical for treating infections caused by carbapenem-resistant Gram-negative bacteria (CR-GNB), such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Its mechanism involves disrupting bacterial membrane integrity via electrostatic interactions with lipopolysaccharides .

Polymyxin B sulfate is administered intravenously, topically, or via inhalation, with a typical intravenous dose of 1.5–2.5 mg/kg/day (15,000–25,000 IU/kg/day) .

Properties

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13.C55H96N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m01./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRTALNRRAOJP-UHIWYKMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H196N32O30S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Components of Fermentation Media

The production of polymyxin B sulfate begins with a meticulously formulated fermentation medium designed to maximize Bacillus polymyxa metabolism. The patented medium comprises:

-

Ammonium sulfate (2%) : Serves as a primary nitrogen source, critical for amino acid synthesis.

-

Dipotassium hydrogen phosphate (0.2%) : Buffers pH and supplies phosphorus for ATP generation.

-

Magnesium sulfate (0.05%) and sodium chloride (0.05%) : Stabilize enzyme activity and osmotic balance.

-

Bakers yeast autolysate (0.5%) : Replaces traditional yeast extract, enhancing peptide precursor availability and increasing yield by 2-fold.

-

Glucose (1–2%) and oatmeal (2–3%) : Dual carbon sources; glucose ensures rapid microbial growth, while oatmeal’s complex carbohydrates sustain prolonged polymyxin synthesis.

Table 1: Fermentation Medium Composition

| Component | Concentration (%) | Function |

|---|---|---|

| Ammonium sulfate | 2.0 | Nitrogen source |

| Dipotassium hydrogen phosphate | 0.2 | pH buffering, phosphorus supply |

| Magnesium sulfate | 0.05 | Enzyme cofactor |

| Sodium chloride | 0.05 | Osmotic regulation |

| Bakers yeast autolysate | 0.5 | Peptide precursors |

| Glucose | 1–2 | Rapid carbon metabolism |

| Oatmeal | 2–3 | Sustained carbon release |

Fermentation Parameters

Optimal polymyxin B production occurs under tightly controlled conditions:

-

Temperature : 30°C, balancing microbial growth and secondary metabolite production.

-

Agitation and aeration : 250 rpm agitation with 1.2 vvm aeration ensures dissolved oxygen >30% saturation, preventing anaerobic byproducts.

-

pH control : Maintained at 6.5 ± 0.2 using 25% liquid ammonia or 5N HCl. Uncontrolled pH reduces yields to near-zero levels.

-

Duration : 72-hour fermentation cycle, with polymyxin titers monitored via agar diffusion bioassays against Escherichia coli.

Downstream Purification Protocols

Primary Recovery and Clarification

Post-fermentation broth undergoes centrifugation (10,000 × g, 20 minutes) to remove bacterial biomass. The clarified supernatant is treated with 2% (w/v) activated charcoal under gentle mixing (50 rpm, 30 minutes) to adsorb polymyxin B sulfate.

Elution and Concentration

Polymyxin B is desorbed from activated charcoal using a 30:70 (v/v) ethanol:acidified water (pH 2.0) mixture at 50°C for 2 hours. The eluate is concentrated via rotary evaporation (40°C, 200 mbar) to 20% of its original volume.

Dialysis and Lyophilization

Concentrated eluate is dialyzed (1.2 kDa MWCO membrane) against distilled water for 12 hours to remove low-molecular-weight impurities. Lyophilization yields a white powder with 90–93.3% purity, as validated by bioassay and HPLC.

Table 2: Purification Efficiency Across Scales

| Step | Small Scale (100 mL) | Large Scale (1000 mL) |

|---|---|---|

| Fermentation titer (g/L) | 3.0 | 2.15 |

| Activated charcoal adsorption | 98% recovery | 95% recovery |

| Final purity | 93.3% | 93.3% |

| Overall yield | 33% | 21% |

Alternative Purification: Acetone Precipitation

For industrial scalability, acetone precipitation (10 volumes acetone per concentrate volume) replaces dialysis, achieving comparable purity (93.3%) but lower yields (21%) due to polymer loss.

Critical Analysis of Methodological Advancements

Carbon Source Synergy

Glucose and oatmeal’s combined use addresses the carbon catabolite repression paradox: glucose fuels rapid growth, while oatmeal’s polysaccharides induce secondary metabolite pathways. This synergy increases titers by 40% compared to single-carbon-source media.

Chemical Reactions Analysis

Types of Reactions

Colistin undergoes various chemical reactions, including:

Oxidation: Colistin can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert colistin into its reduced forms.

Substitution: Colistin can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of colistin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of colistin include its oxidized and reduced forms, as well as substituted derivatives with modified functional groups .

Scientific Research Applications

Clinical Applications

1.1 Treatment of Infections

Polymyxin B is indicated for the treatment of various serious infections, particularly those caused by Pseudomonas aeruginosa. Its applications include:

- Urinary Tract Infections : Effective against susceptible strains of gram-negative bacteria.

- Meningitis : Used in cases where less toxic alternatives are ineffective.

- Bloodstream Infections : Particularly in patients with multi-drug resistant organisms.

- Ocular Infections : Administered topically for eye infections caused by susceptible bacteria .

Efficacy Against Multidrug-Resistant Bacteria

Polymyxin B has gained renewed interest due to the rise of multidrug-resistant (MDR) gram-negative bacteria. Various studies have evaluated its effectiveness:

- A study involving 181 patients with carbapenem-resistant organisms (CRO) found an overall effective rate of 49.72% , with a bacterial clearance rate of 42% . The timing of administration was crucial; early treatment (within 24 hours of isolation) significantly improved outcomes .

- Another study highlighted that combining Polymyxin B with other antibiotics, such as tigecycline and fosfomycin, resulted in higher clearance rates compared to monotherapy .

Case Studies

3.1 Neuromuscular Weakness Induced by Polymyxin B

A notable case involved a 62-year-old male who developed neuromuscular blockade after receiving Polymyxin B for Escherichia coli bacteremia. Upon cessation of the drug, the patient showed significant neurological recovery within 48 hours, indicating the potential for adverse effects even in therapeutic doses .

3.2 Acute Kidney Injury

In a cohort study assessing the nephrotoxic effects of Polymyxin B, acute kidney injury occurred in 45.2% of patients treated. Factors such as lower creatinine clearance and concurrent use of loop diuretics were predictive of nephrotoxicity, emphasizing the need for careful monitoring during treatment .

Summary Table

| Application Area | Effectiveness (%) | Key Findings |

|---|---|---|

| Urinary Tract Infections | Varies | Effective against susceptible strains |

| Meningitis | Notable | Used when less toxic drugs are ineffective |

| Bloodstream Infections | 49.72 | Higher efficacy with early treatment |

| Ocular Infections | Effective | Topical application for susceptible strains |

| Nephrotoxicity | 45.2 | Significant risk; monitoring required |

Mechanism of Action

Colistin exerts its antibacterial effects by interacting with the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The primary molecular targets of colistin are the lipid A component of lipopolysaccharides and the phospholipid bilayer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Pharmacokinetics and Dosing

Clinical Efficacy

- Polymyxin B Sulfate : Clinical success rates of 57.6% in CR-GNB infections, with higher toxicity rates .

- Colistin Sulfate : Comparable efficacy (59.5% success) but lower incidence of skin hyperpigmentation .

- CMS : Lower efficacy due to delayed activation; success rates vary widely (40–70%) depending on dosing .

Toxicity Profile

Formulations and Availability

Biological Activity

Polymyxin B (PMB) is a polypeptide antibiotic derived from Bacillus polymyxa, primarily used for its potent activity against gram-negative bacteria. Its resurgence in clinical use is largely due to the increasing prevalence of multidrug-resistant bacterial infections. This article delves into the biological activity of PMB, exploring its mechanisms of action, therapeutic applications, and associated case studies.

Polymyxin B exerts its antibacterial effects primarily through interactions with the outer membrane of gram-negative bacteria. The key aspects of its mechanism include:

- Binding to Lipid A : PMB targets the conserved lipid A component of lipopolysaccharides (LPS), which are crucial for the structural integrity of the bacterial outer membrane. This binding disrupts the membrane's stability, leading to increased permeability and eventual cell lysis .

- Electrostatic Interactions : The positively charged residues of PMB interact electrostatically with the negatively charged phosphate groups of lipid A, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane .

- Membrane Disruption : Following binding, PMB causes destabilization of the membrane curvature, facilitating leakage of cytoplasmic contents and leading to bacterial death .

Table 1: Minimum Inhibitory Concentration (MIC) of Polymyxin B

| Bacterial Strain | MIC (nM) |

|---|---|

| Escherichia coli (wild-type) | 0.08 |

| Staphylococcus aureus | >1000 |

Therapeutic Applications

Polymyxin B is primarily utilized in treating infections caused by multidrug-resistant gram-negative bacteria, including:

- Hospital-acquired infections : Particularly in cases involving strains resistant to other antibiotics.

- Septicemia : PMB has shown efficacy in reducing plasma endotoxin levels in animal models, suggesting potential benefits in managing endotoxemia associated with septic shock .

Case Study 1: Neuromuscular Weakness

A reported case involved a 62-year-old male with diabetes who developed polymyxin-induced neuromuscular blockade after receiving PMB for E. coli bacteremia. Following cessation of PMB, the patient exhibited full neurological recovery within 48 hours, highlighting the importance of monitoring for side effects during treatment .

Case Study 2: Respiratory Paralysis

Another case documented respiratory paralysis linked to PMB therapy in a critically ill patient. The condition was attributed to a neuromuscular blockade caused by the antibiotic, underscoring the need for careful administration and monitoring in vulnerable populations .

Safety and Toxicity

Despite its effectiveness, polymyxin B is associated with several toxic effects:

- Neurotoxicity : Symptoms may include paresthesias, dizziness, and ataxia, often resolving within 24 to 48 hours after discontinuation .

- Renal Toxicity : Risk increases significantly at doses exceeding 2.5 mg/kg/day, leading to albuminuria and potential acute kidney injury .

- Cutaneous Reactions : Allergic reactions such as urticaria may occur but typically respond well to antihistamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.